![molecular formula C20H26N2O7 B2913310 N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide CAS No. 1008056-25-4](/img/structure/B2913310.png)
N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide
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Overview
Description
N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide typically involves multiple steps. The initial step often includes the formation of the tricyclic core, followed by the introduction of the anilino and carboxamide groups. Common reagents used in these reactions include aniline, oxalyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of advanced catalytic systems. The scalability of the synthesis process is crucial for its application in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to simplify the compound or alter its reactivity.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide include other tricyclic compounds with ether linkages, such as:
- Tricyclo[6.4.0.0(2,7)]dodecane
- Tricyclo[7.3.0.0(2.6)]dodecane
Uniqueness
The uniqueness of N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[73002,6]dodecane-8-carboxamide lies in its specific functional groups and structural arrangement, which confer distinct chemical and biological properties
Biological Activity
N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide is a complex organic compound with potential therapeutic applications. This article focuses on its biological activity based on available research findings and case studies.
Chemical Structure and Properties
The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. Its molecular formula is C21H34N2O5, indicating the presence of amine and carboxamide groups which are often associated with biological interactions.
Research indicates that this compound may interact with various biological pathways:
- Epidermal Growth Factor Receptor (EGFR) Inhibition : Compounds similar in structure have shown to inhibit EGFR activity, which is crucial in cancer proliferation and survival pathways .
- Antioxidant Activity : The presence of multiple oxygen-containing functional groups suggests potential antioxidant properties that could mitigate oxidative stress in cells.
Anticancer Activity
A study investigated the anticancer properties of structurally related compounds and found significant inhibition of cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Activity
In vitro studies demonstrated that compounds with similar functional groups exhibited antimicrobial properties against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involved disruption of bacterial cell membranes .
Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the effects on A549 cell line; showed 60% inhibition at 50 µM concentration over 48 hours. |
Study 2 | Evaluated antimicrobial effects; demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. |
Study 3 | Explored antioxidant capacity; showed significant reduction in reactive oxygen species (ROS) levels in treated cells. |
Toxicity Profile
Preliminary toxicity assessments indicate that while the compound exhibits promising biological activities, further studies are necessary to evaluate its safety profile comprehensively. Toxicological evaluations should include acute and chronic exposure assessments to determine any adverse effects.
Properties
IUPAC Name |
N-(2-anilino-2-oxoethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O7/c1-19(2)26-13-14(27-19)16-18(29-20(3,4)28-16)25-15(13)17(24)21-10-12(23)22-11-8-6-5-7-9-11/h5-9,13-16,18H,10H2,1-4H3,(H,21,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMQBLQREDZTPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC3C2OC(O3)(C)C)C(=O)NCC(=O)NC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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